

A Comparative Spectroscopic Analysis of Ethyl 4-chlorobenzenesulfinate and its Structural Analogues

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Compound of Interest

Compound Name: Ethyl 4-chlorobenzenesulfinate

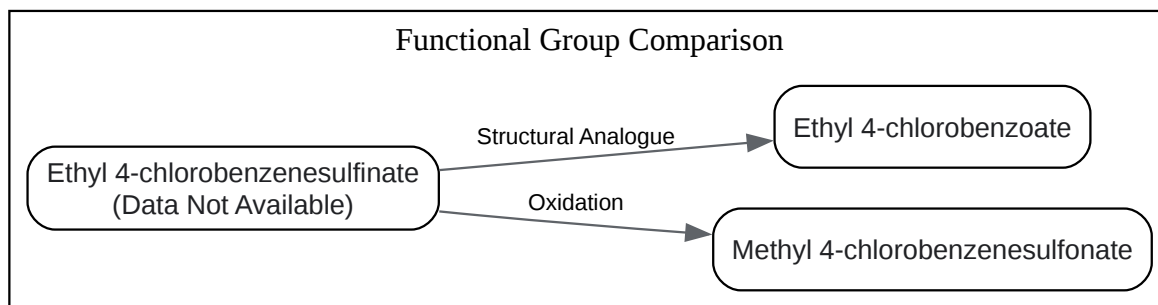
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Introduction: This guide provides a comparative spectroscopic analysis of **ethyl 4-chlorobenzenesulfinate** and its derivatives. Due to the limited availability of public spectroscopic data for **ethyl 4-chlorobenzenesulfinate**, this comparison has been expanded to include its structurally related sulfonate and carboxylate analogues. This approach allows for a detailed examination of how changes in the oxidation state of the sulfur atom and the nature of the functional group influence the spectroscopic properties of these aromatic compounds. The data presented is invaluable for researchers in synthetic chemistry, materials science, and drug development for the structural elucidation and quality control of these and similar molecules.

Structural Overview

The key difference between the compared compounds lies in the functional group attached to the 4-chlorophenyl ring. A sulfinic acid ester (R-S(=O)O-R'), a sulfonate is an ester of a sulfonic acid (R-S(=O)₂O-R'), and a carboxylate is an ester of a carboxylic acid (R-C(=O)O-R'). These differences in bonding and oxidation state at the sulfur or carbon center lead to distinct spectroscopic signatures.



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Caption: Structural relationship between a sulfinate, a sulfonate, and a carboxylate.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the selected compounds.

¹H NMR Spectral Data

The ¹H NMR spectra provide information about the chemical environment of the protons in the molecule. The electron-withdrawing nature of the sulfonate group in methyl 4-chlorobenzenesulfonate and ethyl p-toluenesulfonate deshields the aromatic protons, causing them to appear at a higher chemical shift compared to the carboxylate analogue.

Compound Name	Aromatic Protons (ppm)	Alkyl Protons (ppm)	Aromatic Methyl (ppm)
Methyl 4-chlorobenzenesulfonate	7.66 (d, J=8.8 Hz, 2H), 7.54 (d, J=8.8 Hz, 2H)[1]	3.9 (s, 3H, estimated)	-
Ethyl p-toluenesulfonate	7.0 - 8.0 (two sets of doublets)[1]	4.2-4.3 (q, 2H), 1.3-1.4 (t, 3H)[1]	~2.4[2][3]
Ethyl 4-chlorobenzoate	7.9 (d, 2H), 7.4 (d, 2H)	4.4 (q, 2H), 1.4 (t, 3H)	-

¹³C NMR Spectral Data

¹³C NMR data reveals the chemical environment of the carbon atoms. The chemical shift of the carbon atom attached to the sulfur or carbonyl group is particularly indicative of the functional group.

Compound Name	Aromatic Carbons (ppm)	Alkyl Carbons (ppm)	Carbonyl/Sulfur-attached Carbon (ppm)
Methyl 4-chlorobenzenesulfonate	Data not available	Data not available	Data not available
Ethyl p-toluenesulfonate	~127-145	~14, ~68	Data not available
Ethyl 4-chlorobenzoate	~128-140	14.3, 61.2	165.5

Infrared (IR) Spectroscopy Data

The IR spectra show characteristic absorption bands for different functional groups. The S=O stretching in sulfonates and the C=O stretching in carboxylates are particularly strong and diagnostic.

Compound Name	Key IR Absorptions (cm ⁻¹)
Methyl 4-chlorobenzenesulfonate	S=O stretch: ~1350 & ~1150 (expected), C-O stretch: ~1000, Aromatic C-H stretch: >3000, Aromatic C=C stretch: ~1600-1450
Ethyl p-toluenesulfonate	S=O stretch: ~1355 & ~1175, C-O stretch: ~900-1000, Aromatic C-H stretch: >3000, Aromatic C=C stretch: ~1600-1475[4]
Ethyl 4-chlorobenzoate	C=O stretch: ~1720, C-O stretch: ~1270 & ~1100, Aromatic C-H stretch: >3000, Aromatic C=C stretch: ~1600-1450

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

Compound Name	Molecular Ion (m/z)	Key Fragments (m/z)
Methyl 4-chlorobenzenesulfonate	206/208 (M ⁺)	175 ([M-OCH ₃] ⁺), 111 ([C ₆ H ₄ Cl] ⁺)
Ethyl p-toluenesulfonate	200 (M ⁺)	172 ([M-C ₂ H ₄] ⁺), 155 ([M-OC ₂ H ₅] ⁺), 91 ([C ₇ H ₇] ⁺) [4] [5]
Ethyl 4-chlorobenzoate	184/186 (M ⁺)	156/158 ([M-C ₂ H ₄] ⁺), 139/141 ([M-OC ₂ H ₅] ⁺), 111 ([C ₆ H ₄ Cl] ⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Use a standard single-pulse experiment.
 - Acquire data with a spectral width of approximately 16 ppm.
 - Set the number of scans to 16 or 32 for sufficient signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).

- Acquire data with a spectral width of approximately 240 ppm.
- Set the number of scans to 1024 or higher to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

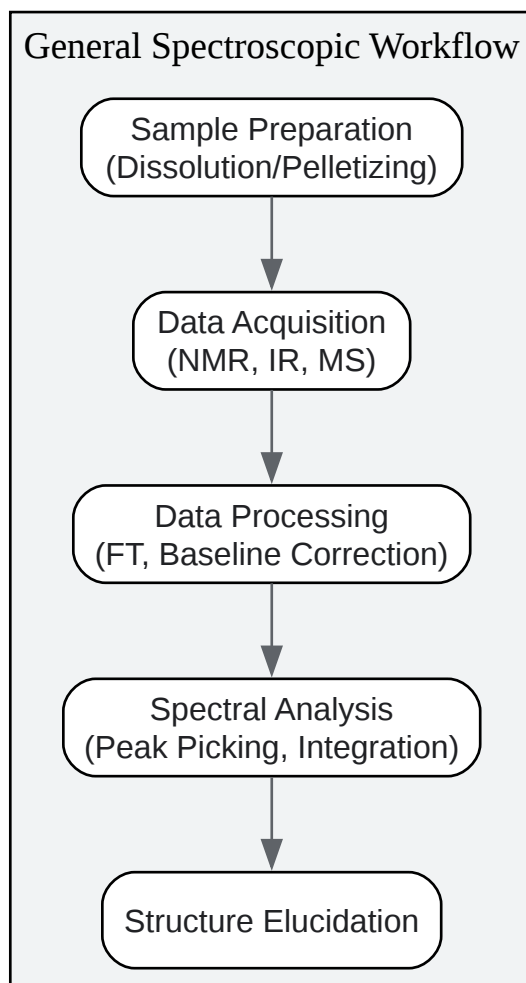
Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film for Liquids/Oils): Place a small drop of the liquid sample between two KBr or NaCl plates. Press the plates together to form a thin film.
- Sample Preparation (KBr Pellet for Solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan the sample over a range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the empty sample compartment or the KBr pellet holder.
 - Ratio the sample spectrum against the background spectrum to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.
- Instrumentation: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

- Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50-500 amu.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.



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Caption: A generalized workflow for spectroscopic analysis of chemical compounds.

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